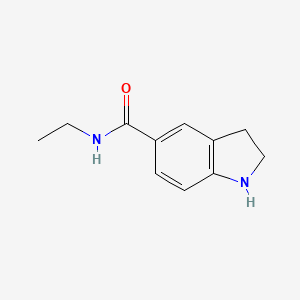

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Vue d'ensemble

Description

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide: is a chemical compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide typically involves the reduction of corresponding indole derivatives. One common method is the reduction of 2-oxindoles using suitable reducing agents. For example, the reduction of polyfunctional 2-oxindoles can yield 2,3-dihydroindole derivatives . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, which provides good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Further reduction can lead to fully saturated indole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and fully reduced indole compounds.

Applications De Recherche Scientifique

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N-ethyl-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with various molecular targets. Indole derivatives are known to interact with enzymes and receptors, influencing biological pathways. For example, indole compounds can inhibit cell growth by blocking specific phases of the cell cycle . The exact molecular targets and pathways for this compound would require further research to elucidate.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-oxo-1,2-dihydroindole derivatives: These compounds share a similar core structure but differ in functional groups.

N-Desethylsunitinib hydrochloride: Another indole derivative with different substituents.

Uniqueness

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, applications in research and medicine, and relevant case studies.

Target Interactions

this compound interacts with various biochemical pathways due to its structural similarity to other bioactive indole derivatives. It is known to modulate the activity of several receptors and enzymes, leading to significant biological effects. The compound exhibits potential in:

- Antiviral and Antimicrobial Activities : Indole derivatives, including this compound, have shown effectiveness against various pathogens.

- Anticancer Properties : The compound may inhibit cancer cell proliferation by targeting specific signaling pathways related to tumor growth.

- Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been documented in several studies.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antiviral | Effective against certain viral strains, potentially by inhibiting viral replication. |

| Anticancer | Inhibits cancer cell growth and induces apoptosis in various cancer types. |

| Antimicrobial | Exhibits activity against bacteria and fungi, suggesting potential as an antimicrobial agent. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

1. Anticancer Activity

A study demonstrated that this compound inhibited the growth of pancreatic cancer cells by suppressing the DDR1 signaling pathway. The compound showed a half-maximal inhibitory concentration (IC50) of 14.9 nM, indicating potent activity against this type of cancer .

2. Antiviral Effects

Research indicated that indole derivatives could inhibit viral replication through modulation of host cell machinery. This compound was tested against several viruses and showed promising results in reducing viral load in infected cell lines.

Research Applications

This compound serves multiple roles in scientific research:

- Chemical Synthesis : Acts as an intermediate for synthesizing more complex indole derivatives.

- Biological Studies : Used to explore the biological mechanisms underlying its therapeutic effects.

- Pharmaceutical Development : Investigated for potential therapeutic applications in treating various diseases, including cancer and infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-ethyl-2,3-dihydro-1H-indole-5-carboxamide?

The compound is typically synthesized via a two-step process: (1) esterification of indole-5-carboxylic acid to form ethyl indole-5-carboxylate (e.g., using ethanol and acid catalysis), followed by (2) amidation with ethylamine. Ethyl indole-5-carboxylate intermediates are well-documented, with purification via column chromatography (cyclohexane/ethyl acetate gradients) . Reflux conditions (150–190°C) in polar aprotic solvents like DMSO or DMF, catalyzed by sodium ethoxide, are critical for high-yield amidation .

Q. How is purity validated for synthesized this compound?

Purity is assessed using HPLC (>95% purity threshold) and melting point determination (mp 232–234°C for related indole-5-carboxylic acid derivatives). Spectroscopic methods (e.g., H/C NMR, IR) confirm structural integrity, with characteristic peaks such as indole NH (~12 ppm in H NMR) and carboxamide C=O (1666–1670 cm in IR) .

Q. What analytical techniques are essential for structural characterization?

A combination of H NMR (to resolve indole protons and ethyl groups), C NMR (to identify carbonyl carbons), and high-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. IR spectroscopy verifies functional groups (e.g., amide C=O, indole N-H) .

Advanced Research Questions

Q. How can reaction yields be optimized for the amidation step?

Yields improve with catalyst selection (e.g., sodium ethoxide over weaker bases) and solvent polarity. DMSO enhances reactivity at 190°C, achieving ~37–40% yields in 6–50 hours. Prolonged reflux (>20 hours) may degrade sensitive intermediates, necessitating kinetic monitoring via TLC .

Q. How are contradictions in spectroscopic data resolved during structural confirmation?

Discrepancies (e.g., unexpected splitting in H NMR) are addressed by comparing experimental data with computational predictions (DFT calculations) or synthesizing reference standards. For example, regioselective functionalization artifacts can arise from incomplete indole ring hydrogenation, detectable via H NMR coupling patterns .

Q. What strategies mitigate byproduct formation during synthesis?

Byproducts like N-ethylated indole derivatives are minimized by controlling reaction stoichiometry (1.1:1 molar ratio of amine to ester) and avoiding excess base. LC-MS identifies common impurities (e.g., unreacted ester), while silica gel chromatography removes polar byproducts .

Q. How does substituent positioning on the indole ring affect reactivity?

The 5-carboxamide group directs electrophilic substitution to the 4- and 6-positions due to resonance effects. Computational modeling (e.g., Fukui indices) predicts reactivity, validated by halogenation or nitration experiments .

Q. Methodological Considerations

- Purification: Use gradient elution (cyclohexane/ethyl acetate) for column chromatography to separate diastereomers or regioisomers .

- Stability: Store the compound at –20°C in inert atmospheres to prevent oxidation of the dihydroindole ring .

- Data Reproducibility: Cross-validate synthetic protocols with independent replicates, especially when scaling reactions beyond 10 mmol .

Propriétés

IUPAC Name |

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJWNOJRABEQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.